molecular formula C9H11Cl2NO B3021839 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride CAS No. 1245896-06-3

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride

Cat. No.: B3021839
CAS No.: 1245896-06-3
M. Wt: 220.09
InChI Key: DNVPDMXUPGYAPY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride (CAS: 1245782-61-9) is a bicyclic organic compound comprising an oxetane ring substituted with a 4-chlorophenyl group and an amine functional group, which is protonated as a hydrochloride salt. Its molecular formula is C₉H₁₁Cl₂NO, with a molecular weight of 220.1 g/mol . The compound is primarily utilized as a building block in pharmaceutical synthesis due to its rigid oxetane scaffold, which can enhance metabolic stability and bioavailability in drug candidates .

Synthesis and Applications
A synthesis route involves Buchwald-Hartwig coupling reactions, as demonstrated in , where it serves as a precursor for derivatives like 3-(4-chlorophenyl)-N-(3-methoxyphenyl)oxetan-3-amine (73% yield) . The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction systems (e.g., TPGS-750-M micellar solutions) .

Properties

IUPAC Name

3-(4-chlorophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVPDMXUPGYAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676683
Record name 3-(4-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
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Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245782-61-9
Record name 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1)
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Record name 3-(4-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
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Record name 3-(4-chlorophenyl)oxetan-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride typically involves the reaction of 4-chlorobenzylamine with an oxetane derivative under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxetane and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs include halogenated, fluorinated, and methoxy-substituted oxetane derivatives. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties
3-(4-Chlorophenyl)oxetan-3-amine HCl 1245782-61-9 C₉H₁₁Cl₂NO 220.1 4-Cl Moderate lipophilicity; balanced electronic effects for drug binding
3-(3-Chlorophenyl)oxetan-3-amine HCl 1332920-60-1 C₉H₁₁Cl₂NO 220.1 3-Cl Increased steric hindrance; altered electronic profile compared to 4-Cl isomer
3-(4-Bromophenyl)oxetan-3-amine HCl 1349718-53-1 C₉H₁₁BrClNO 264.55 4-Br Higher molecular weight; enhanced lipophilicity and potential π-stacking
3-(3,4-Difluorophenyl)oxetan-3-amine HCl 2411637-48-2 C₉H₁₀ClF₂NO 221.63 3,4-F₂ Electron-withdrawing substituents; improved metabolic stability
3-(4-Methoxyphenyl)oxetan-3-amine HCl 1332765-59-9 C₁₀H₁₄ClNO₂ 227.68 4-OCH₃ Electron-donating group; potential for hydrogen bonding
3-(Trifluoromethyl)oxetan-3-amine HCl 1268883-21-1 C₄H₇ClF₃NO 177.55 CF₃ High electronegativity; increased lipophilicity and membrane permeability

Physicochemical and Pharmacological Differences

  • Halogen Substitution: Chlorine vs. Bromine: The brominated analog (4-Br) has a larger atomic radius, increasing molecular weight by ~44 g/mol and lipophilicity (logP ~2.5 vs. ~1.9 for 4-Cl) . This enhances membrane permeability but may reduce aqueous solubility.
  • Electron-Donating vs. Withdrawing Groups :

    • The 4-methoxy derivative (CAS 1332765-59-9) introduces an electron-donating group, which can stabilize positive charges in the oxetane ring, altering reactivity in nucleophilic substitutions .
    • Fluorinated analogs (e.g., 3,4-F₂) offer stronger electron-withdrawing effects, improving resistance to oxidative metabolism .
  • Hydrochloride Salt Utility :
    All compounds are formulated as hydrochloride salts to enhance solubility. For example, 3-(4-Bromophenyl)oxetan-3-amine HCl is available in industrial-grade purity (99%) for large-scale synthesis .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The chloro and bromo derivatives are critical intermediates in kinase inhibitor synthesis, leveraging their rigid scaffolds to optimize target engagement .
  • Metabolic Stability : Fluorinated and trifluoromethyl analogs show prolonged half-lives in preclinical studies due to reduced CYP450-mediated degradation .
  • Cost-Effectiveness : The 4-chloro derivative is more cost-effective (e.g., $214/10g for 4-methoxy vs. inquiry-based pricing for 4-Cl) , making it preferable for early-stage drug discovery.

Biological Activity

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride (CAS Number: 1245782-61-9) is a compound that has garnered attention in medicinal chemistry due to its unique oxetane structure and potential biological activities. This article delves into its synthesis, biological activity, and applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a 4-chlorophenyl group attached to an oxetane ring , contributing to its distinct chemical properties. The synthesis typically involves the reaction of 4-chlorobenzylamine with an oxetane derivative in the presence of hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability in aqueous environments.

Synthesis Overview

StepReagentsConditions
14-Chlorobenzylamine + Oxetane derivativeControlled temperature, catalyst
2Hydrochloric acidFormation of hydrochloride salt

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the field of oncology. Its mechanisms of action are believed to involve interactions with various biological targets, influencing several signaling pathways.

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against multiple human tumor cell lines. In comparative studies with standard anticancer drugs like vincristine sulfate, it demonstrated promising results, indicating its potential as an anticancer agent. The structural modifications associated with oxetane scaffolds are known to enhance the bioactivity of derivatives, making them attractive candidates for drug development .

The biological activity of this compound is thought to stem from its ability to:

  • Inhibit key enzymes involved in cancer cell proliferation.
  • Modulate receptor activity , potentially affecting neurotransmitter systems.
  • Influence metabolic pathways through enzyme interactions.

Research Findings

A variety of studies have explored the biological implications of this compound:

  • Cytotoxicity Studies : Testing against over 60 human tumor cell lines revealed significant cytotoxic effects, with some derivatives showing higher activity than established chemotherapeutics .
  • Antimicrobial and Antioxidant Activities : Beyond anticancer properties, derivatives synthesized from this compound have also exhibited promising antibacterial and antioxidant activities, suggesting a broader therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related oxetane compounds have shown that modifications can lead to enhanced potency against specific biological targets, further validating the importance of structural features in drug design .

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

  • Case Study 1 : A study on a derivative demonstrated significant inhibition of telomerase activity in cancer cells, suggesting a mechanism for inducing apoptosis in malignant cells .
  • Case Study 2 : Research involving molecular docking studies indicated strong binding affinities between the compound and various enzymes associated with cancer progression, highlighting its potential as a targeted therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is common:

Oxime Formation : React 4-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime (similar to methods in ).

Cyclization : Treat the oxime with a chlorinating agent (e.g., POCl₃ or SOCl₂) to form the oxetane ring.

  • Optimization : Yield is sensitive to temperature (maintain 0–5°C during oxime formation) and stoichiometry (1:1.2 molar ratio of aldehyde to hydroxylamine). Post-reaction purification via recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • NMR : Use ¹H/¹³C NMR to confirm oxetane ring formation (e.g., δ ~4.5–5.0 ppm for oxetane protons).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 214.05 for free base).
  • XRD : Resolve ambiguities in stereochemistry or crystallinity.
    • Contradiction Management : Discrepancies in NMR splitting patterns may arise from rotamers; variable-temperature NMR (VT-NMR) or DFT calculations can clarify .

Q. What solvent systems are optimal for solubility studies, and how does pH affect stability?

  • Solubility : The hydrochloride salt is soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water. Use sonication (30 min, 40 kHz) for aqueous suspensions.
  • pH Stability : Below pH 3, the amine remains protonated, enhancing aqueous stability. Above pH 5, free base precipitation occurs. Monitor via HPLC with a C18 column (retention time ~8.2 min) .

Advanced Research Questions

Q. How can reaction intermediates be trapped to study the mechanism of oxetane ring formation?

  • Approach : Use in situ IR or LC-MS to detect intermediates like nitrile oxides. Quench reactions at timed intervals and analyze via freeze-drying/THF extraction.
  • Key Findings : Nitrile oxide intermediates (detected at m/z 180.98) confirm a [3+2] cycloaddition mechanism. Steric effects from the 4-chlorophenyl group slow cyclization, requiring extended reaction times (12–16 hr) .

Q. What strategies mitigate degradation during long-term storage, and how are degradation products identified?

  • Storage : Store at -20°C in amber vials under argon. Desiccate with silica gel to prevent hygroscopic degradation.
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) reveal two primary degradants:

  • Degradant A : Hydrolyzed oxetane (identified via LC-MS, m/z 198.02).
  • Degradant B : Oxidative byproduct (UV λmax shift from 265 nm to 280 nm).
    Use preparative TLC (CH₂Cl₂:MeOH 9:1) to isolate degradants for structural elucidation .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the oxetane ring.
  • MD Simulations : Predict solvation effects in DMSO (dielectric constant ~47).
    • Outcomes : The 4-chlorophenyl group increases ring strain (calculated strain energy ~28 kcal/mol), enhancing susceptibility to ring-opening by nucleophiles (e.g., amines, thiols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
Reactant of Route 2
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride

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